molecular formula C24H22N6O2 B2487282 Chembl4586666 CAS No. 1357842-08-0

Chembl4586666

Cat. No.: B2487282
CAS No.: 1357842-08-0
M. Wt: 426.48
InChI Key: RTPOQGJBMUHAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4586666 is a chemical compound that has gained significant interest in the scientific community due to its potential use in various research applications. It is a small molecule inhibitor that has shown promising results in preclinical studies as a therapeutic agent for various diseases.

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is a large-scale bioactivity database designed for drug discovery, containing binding, functional, and ADMET information for a vast array of drug-like bioactive compounds. This information is meticulously abstracted from primary literature, curated, and standardized to support various research areas in chemical biology and drug discovery. The database is accessible through a web interface, data downloads, and web services, offering over 5.4 million bioactivity measurements for more than 1 million compounds against 5200 protein targets (Gaulton et al., 2011).

Advancements and Features

Recent updates to ChEMBL have expanded its bioactivity data sources, including neglected disease screening and drug metabolism data. Enhancements include the use of ontologies for annotating assays and targets, inclusion of clinical candidate targets and indications, addition of metabolic pathways, and structural alerts for drug design. These improvements facilitate comprehensive drug discovery research by providing extensive data and tools for analysis (Gaulton et al., 2016).

Web Services and Accessibility

ChEMBL web services have been upgraded to improve programmatic access to its data, significantly increasing the available data from the underlying database and introducing new functionalities. These services support the development of applications and data processing workflows crucial for drug discovery and chemical biology research (Davies et al., 2015).

Crop Protection Research

Expanding its utility beyond human health, ChEMBL has integrated an extensive dataset of bioactivity data related to crop protection. This includes information on insecticidal, fungicidal, and herbicidal compounds and assays, broadening the research applications to encompass agricultural science and enabling the identification of active chemical scaffolds and potential safety liabilities in crop protection (Gaulton et al., 2015).

Direct Deposition and Data Integrity

ChEMBL now allows for direct deposition of bioassay data, facilitating the updating of datasets and the addition of supplementary data. A redesigned web interface enhances search capabilities, making it easier for researchers to find relevant data quickly. These advancements support the integrity and robustness of bioactivity data critical for drug discovery processes (Mendez et al., 2018).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-15-7-9-18(10-8-15)19-13-20-23-27-30(24(32)28(23)11-12-29(20)26-19)14-21(31)25-22-16(2)5-4-6-17(22)3/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPOQGJBMUHAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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